molecular formula C11H15NO B1601386 1-Phenylpiperidin-3-OL CAS No. 80710-25-4

1-Phenylpiperidin-3-OL

Cat. No.: B1601386
CAS No.: 80710-25-4
M. Wt: 177.24 g/mol
InChI Key: VPUSWNUKNDRGNW-UHFFFAOYSA-N
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Description

1-Phenylpiperidin-3-OL is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The phenyl group attached to the piperidine ring enhances its chemical properties and potential applications. This compound is of significant interest in various fields, including medicinal chemistry and organic synthesis.

Scientific Research Applications

1-Phenylpiperidin-3-OL has a wide range of applications in scientific research:

Future Directions

Piperidine derivatives, including “1-Phenylpiperidin-3-OL”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, research in this field is likely to continue, with a focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .

Biochemical Analysis

Biochemical Properties

1-Phenylpiperidin-3-OL plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter. This interaction can inhibit the activity of cholinesterase, leading to increased levels of acetylcholine in the synaptic cleft . Additionally, this compound has been found to interact with beta-secretase, an enzyme involved in the production of amyloid-beta peptides, which are associated with Alzheimer’s disease . These interactions highlight the potential therapeutic applications of this compound in neurological disorders.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of G-protein coupled receptors (GPCRs), which play a vital role in cell signaling . This modulation can lead to changes in intracellular calcium levels, affecting various cellular functions such as muscle contraction, neurotransmitter release, and gene expression . Furthermore, this compound has been reported to impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing energy production and utilization within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active site of cholinesterase enzymes, inhibiting their activity and preventing the breakdown of acetylcholine . This inhibition results in increased acetylcholine levels, which can enhance cholinergic neurotransmission and improve cognitive function . Additionally, this compound has been found to inhibit beta-secretase activity, reducing the production of amyloid-beta peptides and potentially mitigating the progression of Alzheimer’s disease . These molecular interactions underscore the therapeutic potential of this compound in treating neurological disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy . In vitro and in vivo studies have demonstrated that the long-term effects of this compound on cellular function include sustained inhibition of cholinesterase activity and reduced production of amyloid-beta peptides .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and improve memory retention in animal models of Alzheimer’s disease . At high doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The primary metabolic pathway of this compound involves its hydroxylation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity, as well as the presence of other drugs or compounds that may compete for the same metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For instance, this compound can be transported across cell membranes by organic cation transporters (OCTs), which facilitate its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, such as albumin, which can influence its distribution and localization within different cellular compartments . The accumulation of this compound in specific tissues can be affected by factors such as tissue perfusion, binding affinity to transporters and proteins, and the presence of other competing compounds .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of this compound to specific compartments can be mediated by targeting signals or post-translational modifications that direct its localization . For example, the presence of a nuclear localization signal (NLS) can facilitate the transport of this compound into the nucleus, where it can interact with nuclear proteins and influence gene expression . Similarly, the localization of this compound to the mitochondria can impact mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylpiperidin-3-OL can be synthesized through several methods. One common approach involves the reaction of 1,2,5-pentanetriol with aniline under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylpiperidin-3-OL undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: Various substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpiperidinone, while reduction can produce different phenylpiperidines.

Comparison with Similar Compounds

1-Phenylpiperidin-3-OL can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its versatility in synthesis and potential for various biological activities make it a valuable compound in research and industry.

Properties

IUPAC Name

1-phenylpiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-11-7-4-8-12(9-11)10-5-2-1-3-6-10/h1-3,5-6,11,13H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUSWNUKNDRGNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30511932
Record name 1-Phenylpiperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80710-25-4
Record name 1-Phenylpiperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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